![molecular formula C18H14F3NO4S2 B2367758 Ethyl 3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate CAS No. 932465-32-2](/img/structure/B2367758.png)
Ethyl 3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate
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Overview
Description
The compound appears to contain a trifluoromethylphenyl group, a sulfonyl group, and a benzothiophene group. The trifluoromethylphenyl group is a functional group that has the formula -CF3, derived from the methyl group (which has the formula -CH3) by replacing each hydrogen atom with a fluorine atom . The sulfonyl group (R-S(=O)2-R’) is a functional group that consists of a sulfur atom bonded to two oxygen atoms and two carbon-containing substituents . Benzothiophene is a polycyclic aromatic compound that is related to benzofuran with a replacing sulfur atom instead of oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The trifluoromethyl group is known to have significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This could influence the overall structure and properties of the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, compounds with a trifluoromethyl group often have strong acidity, such as trifluoromethanesulfonic acid and trifluoroacetic acid .Scientific Research Applications
- Notably, ETB analogs have demonstrated anti-inflammatory, antitumor, and antimicrobial properties. Investigating their pharmacokinetics and toxicity profiles is crucial for drug development .
- Researchers study ETB-based materials to enhance charge transport, stability, and optoelectronic properties .
- Formulating ETB-based agrochemicals with improved selectivity and reduced environmental impact is an ongoing area of research .
- Applications include sensors, imaging agents, and optoelectronic devices. Researchers optimize their emission properties and explore novel applications .
Medicinal Chemistry and Drug Development
Materials Science and Organic Electronics
Agrochemicals and Crop Protection
Environmental Chemistry and Catalysis
Photophysics and Luminescent Materials
Computational Chemistry and Molecular Modeling
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to interact with various receptors
Mode of Action
The mode of action of this compound involves a nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for a nucleophilic substitution by a fluoride . This mechanism is based on the properties of the trifluoromethyl group, which is traditionally a nucleophilic trifluoromethylating agent .
Biochemical Pathways
Compounds with a trifluoromethyl group have been found to interact with various biochemical pathways
Future Directions
properties
IUPAC Name |
ethyl 3-[[3-(trifluoromethyl)phenyl]sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO4S2/c1-2-26-17(23)15-16(13-8-3-4-9-14(13)27-15)28(24,25)22-12-7-5-6-11(10-12)18(19,20)21/h3-10,22H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGFUPJONIKORY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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